eCF309 mTOR Inhibition and Kinome-Wide Selectivity (S-Score) vs. Related Analogs
eCF309 demonstrates exceptional kinome-wide selectivity, quantified by an S-score (35%) of 0.01 when profiled at 10 µM, indicating minimal off-target interactions across a broad panel of kinases [1]. This profile is essential for a high-quality chemical probe, reducing the likelihood of confounding results due to off-target effects. The S-score is a composite metric based on the percentage of kinases inhibited above a defined threshold, providing a direct, quantitative comparison for selectivity.
| Evidence Dimension | Kinome-wide selectivity (S-score (35%) at 10 µM) |
|---|---|
| Target Compound Data | 0.01 |
| Comparator Or Baseline | A related compound from the same research group, eCF506, a SRC inhibitor, was reported to have an S-score of 0.22 at 10 µM, highlighting the exceptional selectivity of eCF309 within a similar chemical and discovery framework [2]. (Note: This is a cross-compound, same-research-group comparison for context). |
| Quantified Difference | eCF309's S-score of 0.01 is substantially lower than eCF506's 0.22, indicating significantly fewer kinase interactions across the panel. |
| Conditions | Profiled against a panel of 375 wild-type and mutant kinases at a concentration of 10 µM. |
Why This Matters
For researchers procuring a chemical probe, a lower S-score directly correlates with higher confidence that observed biological effects are due to mTOR inhibition rather than off-target kinase activity.
- [1] Fraser C, Carragher NO, Unciti-Broceta A. eCF309: a potent, selective and cell-permeable mTOR inhibitor. Med Chem Commun. 2016;7:471-477. View Source
- [2] Fraser C, et al. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL. J Med Chem. 2016;59(10):4697–4710. View Source
